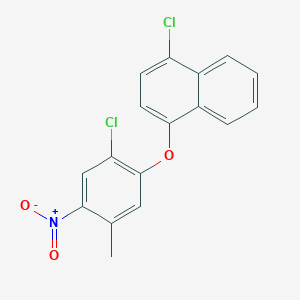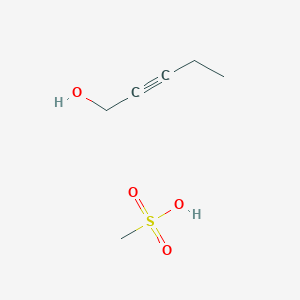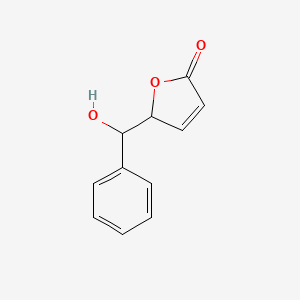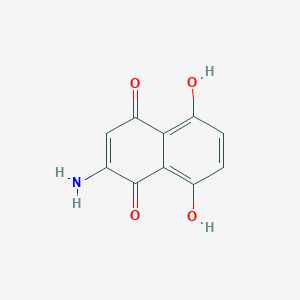![molecular formula C9H16N4O4 B14408366 1,1'-Methylenebis[3-(hydroxymethyl)imidazolidin-2-one] CAS No. 86047-47-4](/img/structure/B14408366.png)
1,1'-Methylenebis[3-(hydroxymethyl)imidazolidin-2-one]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Methylenebis[3-(hydroxymethyl)imidazolidin-2-one] is a chemical compound known for its use as a preservative in various cosmetic and pharmaceutical products. It is a formaldehyde-releasing agent, which helps in preventing microbial growth and extending the shelf life of products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1’-Methylenebis[3-(hydroxymethyl)imidazolidin-2-one] is synthesized through the reaction of allantoin and formaldehyde in the presence of sodium hydroxide solution and heat. The reaction mixture is then neutralized with hydrochloric acid and evaporated .
Industrial Production Methods
In industrial settings, the production of 1,1’-Methylenebis[3-(hydroxymethyl)imidazolidin-2-one] follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Methylenebis[3-(hydroxymethyl)imidazolidin-2-one] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The hydroxymethyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can yield various substituted imidazolidin-2-one derivatives .
Applications De Recherche Scientifique
1,1’-Methylenebis[3-(hydroxymethyl)imidazolidin-2-one] has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,1’-Methylenebis[3-(hydroxymethyl)imidazolidin-2-one] involves the slow release of formaldehyde, which acts as an antimicrobial agent. The formaldehyde released interacts with microbial proteins and nucleic acids, leading to the inactivation of microorganisms and preventing their growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazolidinyl urea: Another formaldehyde-releasing preservative used in cosmetics and pharmaceuticals.
DMDM hydantoin: A widely used preservative that also releases formaldehyde.
Quaternium-15: A formaldehyde-releasing preservative used in various personal care products.
Uniqueness
1,1’-Methylenebis[3-(hydroxymethyl)imidazolidin-2-one] is unique due to its specific chemical structure, which allows for a controlled release of formaldehyde. This controlled release makes it an effective preservative with a lower risk of causing allergic reactions compared to other formaldehyde-releasing agents .
Propriétés
Numéro CAS |
86047-47-4 |
|---|---|
Formule moléculaire |
C9H16N4O4 |
Poids moléculaire |
244.25 g/mol |
Nom IUPAC |
1-(hydroxymethyl)-3-[[3-(hydroxymethyl)-2-oxoimidazolidin-1-yl]methyl]imidazolidin-2-one |
InChI |
InChI=1S/C9H16N4O4/c14-6-12-3-1-10(8(12)16)5-11-2-4-13(7-15)9(11)17/h14-15H,1-7H2 |
Clé InChI |
SYFUXWMPZGZTCJ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)N1CN2CCN(C2=O)CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(4-Chlorophenyl)-2-oxoethyl]azetidin-2-one](/img/structure/B14408291.png)




![Glycine, N-(carboxymethyl)-N-[2-[(4-chlorophenyl)amino]-2-oxoethyl]-](/img/structure/B14408303.png)



![1-(4-Chlorophenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]methanimine](/img/structure/B14408332.png)

![5'-S-[2-(Dimethylamino)ethyl]-5'-thioadenosine](/img/structure/B14408346.png)
![Dimethyl 2-[2-(pyrrolidin-1-yl)phenyl]but-2-enedioate](/img/structure/B14408347.png)
![9,10-Anthracenedione, 3-[2-(2-bromoethyl)-3-oxobutyl]-1,8-dihydroxy-](/img/structure/B14408351.png)
